molecular formula C23H19N3O4 B12940572 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 655238-62-3

3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid

Cat. No.: B12940572
CAS No.: 655238-62-3
M. Wt: 401.4 g/mol
InChI Key: NHOPHVNRMIDBRY-UHFFFAOYSA-N
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Description

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is a complex organic compound that features both acridine and benzoic acid moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid typically involves a multi-step process. One common method includes the initial formation of the acridine moiety followed by its functionalization to introduce the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is unique due to its specific combination of acridine and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells makes it a promising candidate for further research and development .

Properties

CAS No.

655238-62-3

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28)

InChI Key

NHOPHVNRMIDBRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O

Origin of Product

United States

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